molecular formula C16H17NO4S B2686464 ({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate CAS No. 2097926-08-2

({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate

Cat. No. B2686464
M. Wt: 319.38
InChI Key: MVLCAHCSOXQNTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and used in reactions to generate polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work demonstrates the compound's utility in synthesizing heterocyclic compounds with potential applications in various fields, including pharmaceutical research and material science (Mohareb et al., 2004).

Binding Characteristics with Human Serum Albumin

Thiosemicarbazone derivatives, including compounds structurally related to "({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate", have been studied for their binding characteristics with human serum albumin (HSA). These interactions are crucial for understanding the pharmacokinetic mechanisms of drugs, indicating the compound's potential relevance in drug design and delivery systems (Karthikeyan et al., 2016).

Learning and Memory Facilitation

A study on derivatives closely related to "({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate" explored their effects on learning and memory in mice. The compounds showed potential in facilitating learning and memory, suggesting their use in researching cognitive enhancers and neuroprotective agents (Jiang Jing-ai, 2006).

Anti-Inflammatory Applications

Research on ethyl 4-biphenylyl acetate, a compound with a similar functional group arrangement, revealed its use in anti-inflammatory ointments. This work highlights the compound's role in enhancing the therapeutic effects of anti-inflammatory agents, pointing towards potential applications in developing new topical treatments (Arima et al., 1990).

Crystal Structure Analysis

A study on 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, featuring a related carbamoyl structure, involved characterizing its crystal structure. Such analyses are fundamental in understanding the physical and chemical properties of compounds, which is vital for drug design and material science applications (Yaman et al., 2019).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is a promising future for the development and study of thiophene derivatives.

properties

IUPAC Name

[2-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]amino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11(18)21-9-16(20)17-8-15(19)13-4-2-12(3-5-13)14-6-7-22-10-14/h2-7,10,15,19H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLCAHCSOXQNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CC=C(C=C1)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate

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